

"literature review of 2,3-dihydroquinazolin-4(1H)-one bioactivity"

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Compound of Interest

Compound Name:	3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one
Cat. No.:	B1366972

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An In-Depth Technical Guide to the Bioactivity of 2,3-Dihydroquinazolin-4(1H)-ones

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures."^[1] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a quintessential example of such a scaffold.^[1] This nitrogen-containing heterocyclic motif, comprising a benzene ring fused to a dihydropyrimidinone ring, serves as the foundation for a vast array of synthetic derivatives exhibiting remarkable therapeutic potential.^{[1][2]} Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

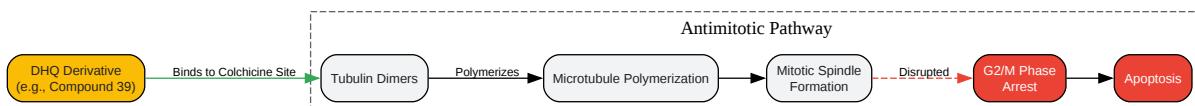
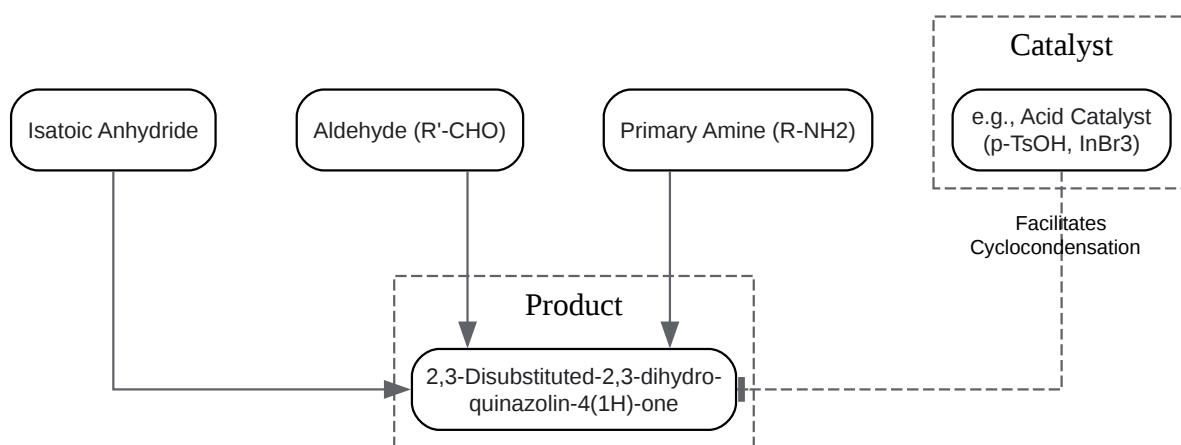
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the diverse bioactivities associated with DHQ derivatives. We will delve into the synthetic strategies that give rise to this molecular diversity, explore the key mechanisms of action underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and present detailed, field-proven experimental protocols for their evaluation. Our focus extends beyond a mere recitation of findings to an analysis of the structure-activity relationships (SAR) that govern their efficacy, offering a deeper understanding of why these molecules function as they do.

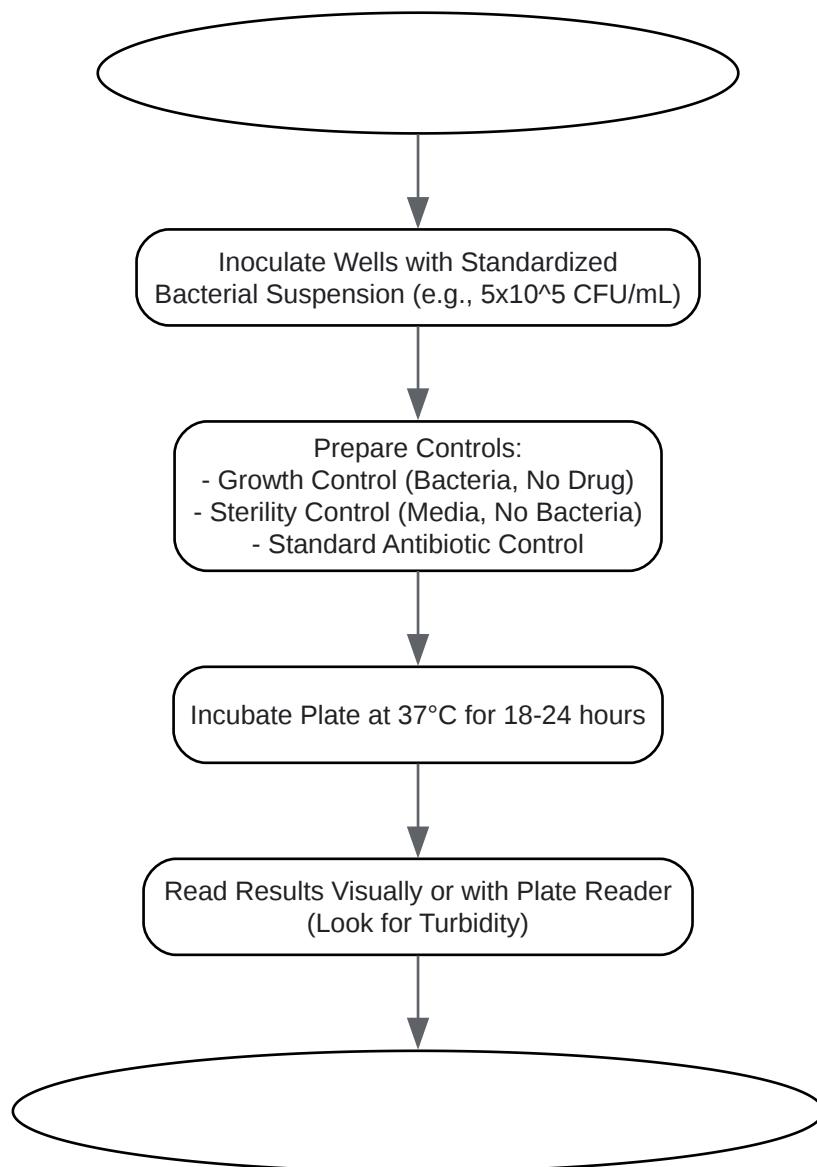
Part 1: Synthesis - The Gateway to Diversity

The broad therapeutic applicability of DHQs is fundamentally enabled by accessible and versatile synthetic methodologies. The most prevalent and efficient approach is the one-pot, multi-component reaction (MCR), which allows for the rapid assembly of the core structure from simple precursors.^{[3][4]}

The primary synthetic route involves the condensation of an anthranilamide derivative (or its precursor, isatoic anhydride) with an aldehyde and an amine.^{[3][4][5]} This reaction is often catalyzed by a variety of agents, ranging from Lewis acids (e.g., InBr_3 , ZrCl_4) to Brønsted acids (e.g., p-TsOH), and even heterogeneous or "green" catalysts to improve yields and environmental compatibility.^{[6][7][8]}

The causality behind this experimental choice is efficiency and diversity. By simply varying the aldehyde and amine components, a vast library of DHQ derivatives with different substituents at the C2 and N3 positions can be generated, which is crucial for exploring the structure-activity landscape for any given biological target.



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